molecular formula C19H22N2O5S B2755814 N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide CAS No. 899976-89-7

N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Cat. No.: B2755814
CAS No.: 899976-89-7
M. Wt: 390.45
InChI Key: DQKNIHOOHUBNKE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: is an organic compound characterized by its complex structure, which includes a benzamide core, a dimethoxybenzyl group, and an isothiazolidin-2-yl moiety with a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid with an appropriate amine, such as 3,4-dimethoxybenzylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

  • Introduction of the Dimethoxybenzyl Group: : The next step involves the introduction of the 3,4-dimethoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide intermediate reacts with 3,4-dimethoxybenzyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors, which could be explored for therapeutic applications.

Industry

In materials science, the compound’s unique structure could be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The dioxidoisothiazolidin moiety could play a role in binding to active sites, while the benzamide and dimethoxybenzyl groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid
  • N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)aniline
  • N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)phenylacetamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethoxybenzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both the dimethoxybenzyl and dioxidoisothiazolidin moieties provides a distinctive profile that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)13-20-19(22)15-5-3-6-16(12-15)21-9-4-10-27(21,23)24/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNIHOOHUBNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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